molecular formula C25H28O10 B1200218 Egonol glucoside

Egonol glucoside

Cat. No. B1200218
M. Wt: 488.5 g/mol
InChI Key: RAMYDZNQLYKTGB-MXCHMSEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egonol beta-D-glucoside is a beta-D-glucoside that is egonol in which the hydroxy hydrogen has been replaced by a beta-D-glucosyl residue. It has a role as a rat metabolite, a mouse metabolite, a plant metabolite and a fungal metabolite. It is a beta-D-glucoside, a member of 1-benzofurans, an aromatic ether, a member of benzodioxoles, a biaryl and a monosaccharide derivative. It derives from an egonol.

Scientific Research Applications

Cytotoxic Properties

Egonol glucoside, identified from the fungus Laetiporus sulphureus var. miniatus, has shown cytotoxicity against Kato III cells. This suggests potential applications in studying cancer cell biology and in developing anti-cancer therapies (Yoshikawa et al., 2001).

Antiviral Applications

Extracted from Styrax japonica's stem bark, egonol glucoside has been identified as part of a compound group exhibiting virus-cell fusion inhibitory activity. This opens avenues for further exploration in antiviral drug development (Lee et al., 2010).

Schistosomicidal Activity

Norneolignans isolated from Styrax pohlii, including homoegonol glucoside, have demonstrated significant effects against adult worms of Schistosoma mansoni. This suggests a potential role in treating parasitic infections (Bertanha et al., 2014).

Anti-inflammatory Properties

Studies on Styrax ramirezii Greenm fruit, containing compounds like egonol and homoegonol, have highlighted their anti-inflammatory activity. This points to their potential in managing chronic inflammation associated with metabolic syndrome-related conditions (Timmers et al., 2015).

Enzyme Inhibition

Egonol glucoside, from Styrax japonica S. et Z., has shown inhibitory activity against matrix metalloproteinase (MMP)-1. This is significant in understanding and potentially treating conditions like skin aging and cancer (Kim et al., 2004).

Synthesis and Antimicrobial Activities

Synthesized derivatives of egonol, including its glucoside form, have been evaluated for antimicrobial activities, offering insights into potential applications in combating bacterial and fungal infections (Emirdağ-Öztürk et al., 2011).

Promotion of Estrogen Biosynthesis

Egonol gentiobioside and egonol gentiotrioside, related to egonol glucoside, have been found to promote estrogen biosynthesis by aromatase, suggesting a potential role in preventing diseases caused by estrogen deficiency (Lu et al., 2012).

properties

Product Name

Egonol glucoside

Molecular Formula

C25H28O10

Molecular Weight

488.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H28O10/c1-30-19-8-13(3-2-6-31-25-23(29)22(28)21(27)20(11-26)35-25)7-15-10-17(34-24(15)19)14-4-5-16-18(9-14)33-12-32-16/h4-5,7-10,20-23,25-29H,2-3,6,11-12H2,1H3/t20-,21-,22+,23-,25-/m1/s1

InChI Key

RAMYDZNQLYKTGB-MXCHMSEPSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCOC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Egonol glucoside
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